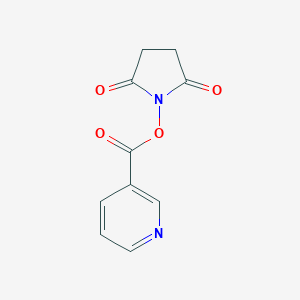
Nikotinsäure-N-Hydroxysuccinimid-Ester
Übersicht
Beschreibung
Nicotinic Acid N-Hydroxysuccinimide Ester is an amide that is used as a precursor in the synthesis of chemokines . It can be used to radiolabel chemokines for detection with a gamma counter or by using metal hydroxides for their radioactive properties .
Synthesis Analysis
N-Hydroxysuccinimide esters (NHS-esters) are important and widely used tools in various areas of chemistry including peptide synthesis, bioconjugate chemistry, functionalized materials, and polymers . The usual strategy employed to prepare these active esters generally relies on the coupling reaction with a carboxylic acid and N-hydroxysuccinimide in the presence of a coupling agent .Molecular Structure Analysis
The molecular formula of Nicotinic Acid N-Hydroxysuccinimide Ester is C10H8N2O4 . The molecular weight is 220.18 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate .Chemical Reactions Analysis
N-Hydroxysuccinimide esters are sensitive to air moisture and water traces in solvents . They are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .Physical And Chemical Properties Analysis
The computed properties of Nicotinic Acid N-Hydroxysuccinimide Ester include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 3, and a Topological Polar Surface Area of 76.6 Ų .Wissenschaftliche Forschungsanwendungen
Biokonjugationstechniken
N-Hydroxysuccinimid (NHS)-Ester, wie z. B. Nikotinsäure-N-Hydroxysuccinimid-Ester, sind die wichtigsten aktivierten Ester, die in vielen verschiedenen Biokonjugationstechniken verwendet werden . Diese Techniken umfassen die Proteinmarkierung durch fluoreszierende Farbstoffe und Enzyme, die Oberflächenaktivierung von chromatographischen Trägern, Mikrokugeln, Nanopartikeln und Mikroarray-Gläsern sowie die chemische Synthese von Peptiden .
Fluoreszierende Sonden
This compound dient als vielseitiges Compound mit unterschiedlichen Anwendungen in der wissenschaftlichen Forschung, die sich von der synthetischen Chemie bis zu biomedizinischen Untersuchungen erstrecken . Es ist besonders nützlich als amin-spezifische fluoreszierende Sonde . Fluoreszierende Sonden ermöglichen den Nachweis von ansonsten nicht-fluoreszierenden Spezies durch hochempfindliche Laser-induzierte Fluoreszenz .
Analyse organischer Amine
Diese Verbindung wird bei der Analyse organischer Amine verwendet, die überwiegend nicht fluoreszierend sind und von analytischem Interesse in der Agrar- und Lebensmittelwissenschaft, in biomedizinischen Anwendungen und bei der Erkennung von biologischen Waffen sind .
Qualitätskontrolle in der Lebensmittelwissenschaft und Landwirtschaft
Die quantitative zusammensetzungsanalytische Bestimmung bestimmter primärer Amine findet in der Lebensmittelwissenschaft und Landwirtschaft Anwendung, um Proben zur Qualitätskontrolle zu charakterisieren . Primäre Amine in Bodenproben liefern Informationen über die verfügbaren Quellen für organischen und bioorganischen N in einem Ökosystem .
Hautalterung und Pigmentationskontrolle
Nikotinamid, eine Form von Vitamin B3, wird bei der Synthese der NAD+-Familie von Coenzymen verwendet, die zum zellulären Energiestoffwechsel und zu Abwehrsystemen beitragen . Die Supplementierung von Nikotinamid stellt den zellulären NAD+-Pool und die mitochondriale Energetik wieder her, schwächt oxidativen Stress und Entzündungsreaktionen ab, verbessert die extrazelluläre Matrix und die Hautbarriere und hemmt den Pigmentierungsprozess in der Haut <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0
Safety and Hazards
Wirkmechanismus
Target of Action
Nicotinic Acid N-Hydroxysuccinimide Ester, also known as Succinimidyl Nicotinate, is a derivative of niacin (vitamin B3, PP). Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The compound’s interaction with its targets results in a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
The affected pathways include those involved in redox metabolism and NAD-dependent pathways . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD . Both nicotinamide coenzymes have different functions in metabolism: a very high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis .
Pharmacokinetics
It is known that the compound is used as a precursor in the synthesis of chemokines . It can be used to radiolabel chemokines for detection with a gamma counter or by using metal hydroxides for their radioactive properties .
Result of Action
The molecular and cellular effects of the compound’s action include its role in metabolism, where it acts as an electron donor or acceptor in many vital redox reactions . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Action Environment
Pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin .
Biochemische Analyse
Biochemical Properties
Nicotinic Acid N-Hydroxysuccinimide Ester is known for its exceptional capability to form robust covalent bonds with a broad range of molecules . This property makes it an important activated ester used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .
Cellular Effects
The cellular effects of Nicotinic Acid N-Hydroxysuccinimide Ester are largely dependent on the specific biochemical reactions it is involved in. For instance, it has been used to stabilize protein coatings, increasing their stability in the presence of detergents . This suggests that Nicotinic Acid N-Hydroxysuccinimide Ester could potentially influence cellular processes by modifying the stability and function of proteins.
Molecular Mechanism
The molecular mechanism of Nicotinic Acid N-Hydroxysuccinimide Ester is primarily based on its ability to form covalent bonds with various biomolecules. This is achieved through the reaction of the ester with primary amines, forming amide bonds . This reaction is highly specific and efficient, making Nicotinic Acid N-Hydroxysuccinimide Ester a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, Nicotinic Acid N-Hydroxysuccinimide Ester is known for its stability. Like other N-Hydroxysuccinimide (NHS) esters, it is sensitive to air moisture and water traces in solvents . Therefore, careful storage and handling are necessary to prevent degradation and maintain its reactivity over time.
Metabolic Pathways
Nicotinic Acid N-Hydroxysuccinimide Ester is derived from nicotinic acid, which is an intermediate in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation-reduction reactions . It is unclear whether Nicotinic Acid N-Hydroxysuccinimide Ester itself is directly involved in any specific metabolic pathways.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8-3-4-9(14)12(8)16-10(15)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBHSNGMXKJGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357880 | |
| Record name | Succinimidyl Nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78348-28-4 | |
| Record name | Succinimidyl Nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Nicotinic Acid N-Hydroxysuccinimide Ester a useful tool in chemical biology?
A: Nicotinic Acid N-Hydroxysuccinimide Ester is a highly reactive compound that facilitates the conjugation of nicotinic acid derivatives to molecules containing primary amine groups. This is particularly useful in peptide chemistry and bioconjugation. For instance, in one study, it was used to synthesize a fluorine-18 labeled CXCR4 ligand, 6-[18F]FPy-T140, by conjugating it to the N-terminus of a peptide precursor. [] This enabled the study of the CXCR4 receptor, a target of interest for various diseases. []
Q2: How does the structure of Nicotinic Acid N-Hydroxysuccinimide Ester contribute to its reactivity?
A2: The N-hydroxysuccinimide ester group in this molecule is an excellent leaving group. When reacted with a primary amine, the nitrogen of the amine attacks the carbonyl carbon of the ester, leading to the displacement of the N-hydroxysuccinimide and the formation of a stable amide bond. This reactivity makes Nicotinic Acid N-Hydroxysuccinimide Ester a valuable tool for bioconjugation and labeling strategies.
Q3: Are there any examples of Nicotinic Acid N-Hydroxysuccinimide Ester being used to modify nucleoside structures?
A: Yes, researchers have successfully employed Nicotinic Acid N-Hydroxysuccinimide Ester to modify pyrimidine nucleosides. For example, it has been used to synthesize 5'-deoxy-5'-nicotinamido-6-azauridine by reacting it with 5'-amino-5'-deoxy-6-azauridine. [] This modification led to a compound exhibiting cytotoxic activity against CaOv cells in vitro. [] This highlights the potential of using Nicotinic Acid N-Hydroxysuccinimide Ester to create biologically active nucleoside derivatives.
- Kim, D. Y., et al. (2016). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Bioconjugate Chemistry, 27(11), 2953–2960.
- Mikhailov, S. N., et al. (1992). [Modification of pyrimidine nucleosides using nicotinic acid derivatives]. Bioorganicheskaia Khimiia, 18(8), 1081–1088.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

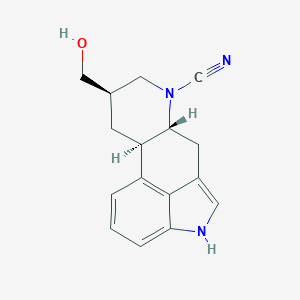
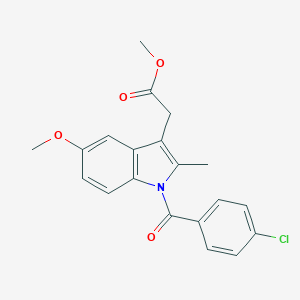
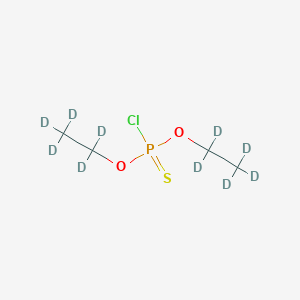
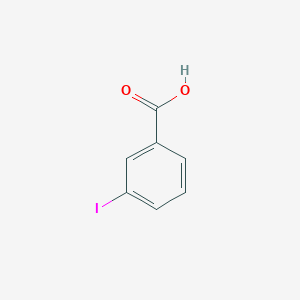
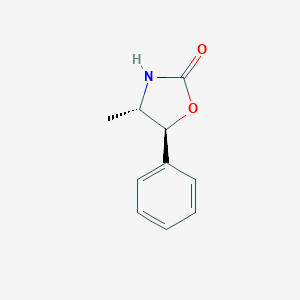
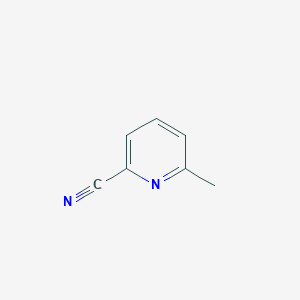

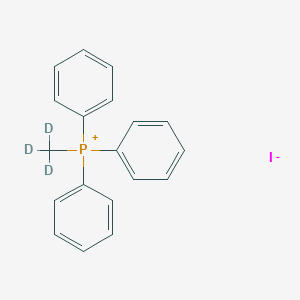



![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
